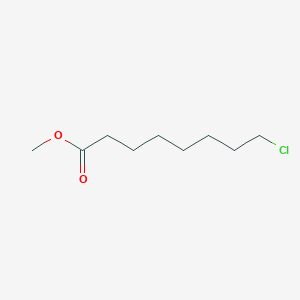

Methyl 8-chlorooctanoate

CAS No.:

Cat. No.: VC13801043

Molecular Formula: C9H17ClO2

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17ClO2 |

|---|---|

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | methyl 8-chlorooctanoate |

| Standard InChI | InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |

| Standard InChI Key | CSTARPJPLIGTHY-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCCCCCl |

| Canonical SMILES | COC(=O)CCCCCCCCl |

Introduction

Chemical Identity and Structural Features

Methyl 8-chlorooctanoate belongs to the class of aliphatic chlorinated esters, with the IUPAC name methyl 8-chlorooctanoate. Its molecular structure comprises:

-

Octanoic acid backbone: An eight-carbon chain providing hydrophobicity and structural flexibility.

-

Chlorine substituent: Positioned at the terminal carbon (C8), enabling nucleophilic substitution reactions.

-

Methyl ester group: A methoxy carbonyl group (-COOCH<sub>3</sub>) at C1, which facilitates hydrolysis to the corresponding carboxylic acid.

The compound’s linear structure and polar functional groups contribute to its intermediate polarity, with a calculated octanol-water partition coefficient (logP) of 2.739 . This balance between hydrophobicity and solubility makes it suitable for reactions in both organic and aqueous-organic media.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Methyl 8-chlorooctanoate is synthesized via acid-catalyzed esterification of 8-chlorooctanoic acid with methanol. The reaction follows classical Fischer esterification mechanics:

Typical conditions:

-

Solvent: Excess methanol acts as both reactant and solvent.

Industrial Production

Industrial protocols optimize for throughput and cost efficiency:

-

Continuous esterification: Fixed-bed reactors with solid acid catalysts (e.g., sulfonated resins) enable continuous methanol and 8-chlorooctanoic acid feed .

-

Process parameters: Elevated pressures (2–5 bar) and temperatures (70–90°C) enhance reaction kinetics.

-

Byproduct management: Water generated during esterification is removed via azeotropic distillation to shift equilibrium toward product formation .

Physicochemical Properties

Key thermodynamic and physical properties of methyl 8-chlorooctanoate are summarized below:

Notable characteristics:

-

Thermal stability: The compound decomposes above 200°C, with decarboxylation and dehydrochlorination as primary degradation pathways.

-

Solubility: Miscible with common organic solvents (e.g., ethanol, ethyl acetate); limited water solubility (log<sub>10</sub>WS = -2.61) .

Reactivity and Chemical Behavior

Hydrolysis

The ester group undergoes acid- or base-catalyzed hydrolysis to yield 8-chlorooctanoic acid:

-

Acidic conditions: Slow hydrolysis at room temperature; accelerated under reflux with H<sub>2</sub>SO<sub>4</sub> .

-

Basic conditions: Rapid saponification with NaOH/KOH, yielding the sodium salt of 8-chlorooctanoic acid.

Nucleophilic Substitution

The C8 chlorine atom participates in S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols):

-

Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures (50–80°C) .

-

Applications: Synthesis of ω-amino esters for polymer precursors.

Reduction

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to 8-chlorooctanol:

-

Side reactions: Over-reduction to alkanes is negligible due to the ester’s stability.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

Methyl 8-chlorooctanoate is a precursor to:

-

Antifungal agents: Chlorinated fatty acid derivatives inhibit ergosterol synthesis in fungal membranes.

-

Prodrugs: Ester hydrolysis in vivo releases 8-chlorooctanoic acid, which exhibits anti-inflammatory activity .

Agrochemical Synthesis

-

Herbicides: Alkyl chlorides derived from the compound disrupt plant cell membrane integrity.

-

Insecticides: Thioether derivatives (via substitution with thiols) target insect acetylcholinesterase.

Polymer Science

-

Polyester modifications: Incorporation of chlorinated monomers enhances flame retardancy and UV stability.

-

Crosslinking agents: Reaction with diamines forms polyamide networks for hydrogels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume